(3R)-Astragaluquinone
Description
(3R)-Astragaluquinone is a specialized quinone derivative predominantly isolated from Astragalus membranaceus (MG), a medicinal plant used in traditional Chinese medicine. It serves as a key chemical marker for distinguishing Astragalus membranaceus (MG) from Astragalus mongholicus (MJ), with significantly higher concentrations observed in MG . Structurally, it belongs to the flavoquinone family, characterized by a quinone core fused with a flavonoid-like scaffold. The stereochemistry at the C3 position (R-configuration) is critical to its biological activity and distinguishes it from analogs like (3S)-pendulone or (3R)-claussequinone .
Properties
CAS No. |
158991-20-9 |
|---|---|
Molecular Formula |
C17H16O6 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-[(3R)-7,8-dimethoxy-3,4-dihydro-2H-chromen-3-yl]-6-hydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H16O6/c1-21-14-4-3-9-5-10(8-23-16(9)17(14)22-2)12-6-11(18)7-13(19)15(12)20/h3-4,6-7,10,19H,5,8H2,1-2H3/t10-/m0/s1 |
InChI Key |
ZPNCZRGNATWPGL-JTQLQIEISA-N |
SMILES |
COC1=C(C2=C(CC(CO2)C3=CC(=O)C=C(C3=O)O)C=C1)OC |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H](CO2)C3=CC(=O)C=C(C3=O)O)C=C1)OC |
Canonical SMILES |
COC1=C(C2=C(CC(CO2)C3=CC(=O)C=C(C3=O)O)C=C1)OC |
Synonyms |
1-(7,8-dimethoxybenzopyranyl)-4-hydroxybenzoquinone astragaluquinone |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Stereochemical Variation: The 3R configuration in this compound and (3R)-Claussequinone contrasts with the 3S configuration in compounds like (3S)-Amorphaquinone, which influences their pharmacokinetic properties .
- Substituent Diversity: this compound uniquely features hydroxyl groups at positions 3' and 8, whereas (3R)-Claussequinone has a methoxy group at position 8, enhancing its lipophilicity .
Key Findings :
- (3R)-Claussequinone exhibits potent anti-malarial activity, likely due to its methoxy group enhancing membrane permeability .
Pharmacological and Industrial Relevance
This compound in Herbal Medicine
- Quality Control : Elevated levels in MG vs. MJ (17.3-fold higher in MG) make it a reliable marker for authenticating Astragalus membranaceus extracts .
Comparative Advantages of Analogues
- (3R)-Claussequinone: Its anti-malarial efficacy and synthetic accessibility position it as a candidate for drug development, though toxicity profiles require further study .
- (3S)-Amorphaquinone: Industrial applications in agrochemicals due to moderate antifungal activity and scalable synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
